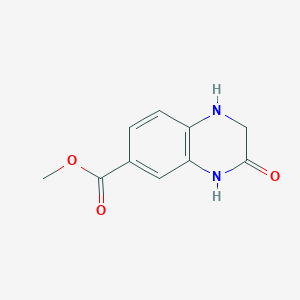

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Descripción

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 671820-52-3) is a heterocyclic compound featuring a quinoxaline backbone substituted with a ketone group at position 3 and a methyl ester at position 4. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol . This compound is synthesized via stereoselective methods, such as reactions involving THF and n-BuLi at low temperatures, as observed in analogous heterocyclic syntheses .

Propiedades

IUPAC Name |

methyl 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJFTMHNIACXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610106 | |

| Record name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671820-52-3 | |

| Record name | Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Substituted Benzene Derivatives

One common approach involves the cyclization of appropriately substituted benzene derivatives bearing amino and keto functionalities to form the tetrahydroquinoxaline ring system. For example, N-(4-substituted-benzo)-3-chloropropionylamide derivatives can be reacted with Lewis acids in the presence of homogenizing agents to yield 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline intermediates, which can be further converted to the target compound.

Boron Trifluoride Etherate Mediated Cyclization and Esterification

A detailed synthetic protocol involves a one-pot two-step reaction starting from 2-(2-(benzylamino)benzylidene)malonate derivatives. The process includes:

- Dissolving the starting material in dry dichloroethane under an inert argon atmosphere.

- Adding freshly distilled boron trifluoride etherate (BF3·Et2O) dropwise and stirring at elevated temperatures (e.g., 60 °C) for 24 hours to promote cyclization via hydride shift and formation of a difluoroboryl intermediate.

- Subsequent treatment with hydrochloric acid in dioxane and methanol to hydrolyze the boronate complex and effect N-dealkylation, yielding the this compound.

- Workup includes extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by flash chromatography.

This method is notable for its redox- and step-economical nature, providing moderate to good yields (e.g., 54%) of the target compound.

Synthesis via N-Substituted Quinoxaline Derivatives

Another approach involves the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, which can be esterified to the methyl ester form. These derivatives have been synthesized and evaluated for biological activity, indicating the feasibility of functional group modifications on the quinoxaline scaffold.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Lewis acid-mediated cyclization of N-(4-substituted-benzo)-3-chloropropionylamide | N-(4-substituted-benzo)-3-chloropropionylamide | Lewis acid (e.g., BF3·Et2O) | Homogenizing agent, mild heating | Moderate to good | Produces 6-hydroxy-2-oxo-tetrahydroquinoline intermediate; scalable |

| Boron trifluoride etherate mediated cyclization and hydrolysis | 2-(2-(benzylamino)benzylidene)malonate derivatives | BF3·Et2O, HCl/dioxane, MeOH | 25-60 °C, 24-30 h total | ~54% | One-pot, two-step; redox- and step-economical; requires inert atmosphere |

| Synthesis of N-substituted derivatives followed by esterification | Various N-substituted quinoxaline carboxylic acids | Esterification reagents (e.g., MeOH, acid catalyst) | Standard esterification conditions | Variable | Enables structural diversity for biological evaluation |

Detailed Research Findings

- The boron trifluoride etherate method exploits a hydride shift triggered N-dealkylative cyclization, which is efficient for constructing the tetrahydroquinoxaline core with a keto group at position 3 and a methyl ester at position 6.

- The Lewis acid-mediated cyclization method reported in patents provides a practical route to 6-hydroxy-2-oxo-tetrahydroquinoline intermediates, which can be further functionalized to the target compound. This method emphasizes safety, ease, and good yield.

- Biological studies on N-substituted derivatives of this compound class have demonstrated potent antiproliferative activity, indicating the synthetic methods enable access to pharmacologically relevant molecules.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3-hydroxy-1,2,3,4-tetrahydroquinoxaline derivatives. Substitution reactions can lead to a variety of functionalized quinoxalines with potential biological activities .

Aplicaciones Científicas De Investigación

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The quinoxaline scaffold is highly modifiable, leading to derivatives with diverse biological and physicochemical properties. Below is a detailed comparison of Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate with structurally analogous compounds:

Structural Analogs and Substituent Effects

Key Differences in Physicochemical Properties

- Solubility: Methyl/ethyl esters (e.g., Methyl 3-oxo-...) exhibit lower polarity compared to carboxylic acid derivatives (e.g., 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid), impacting bioavailability .

- Stability : The 2,3-dioxo derivative (CAS: 354793-04-7) is more reactive due to additional ketone groups, necessitating careful storage (sealed, dry conditions) .

- Stereochemistry: Chiral variants like (2R)-2-ethyl-...

Actividad Biológica

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, also known as 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS Number: 450368-34-0), is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

| Property | Details |

|---|---|

| Chemical Formula | C10H10N2O3 |

| Molecular Weight | 206.2 g/mol |

| IUPAC Name | 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid |

| PubChem CID | 4054533 |

| Appearance | Powder |

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- A study synthesized a series of N-substituted derivatives and found that compound 13d showed potent antiproliferative activity against HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) cell lines with IC50 values of 0.126 µM, 0.071 µM, and 0.164 µM respectively. This compound also inhibited tubulin polymerization (IC50 = 3.97 µM) and induced apoptosis by arresting the cell cycle at the G2/M phase .

The biological activity of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives can be attributed to several mechanisms:

- Tubulin Polymerization Inhibition : Compounds derived from this scaffold have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

- Cell Cycle Arrest : The compounds induce cell cycle arrest at specific phases (notably G2/M), preventing cancer cells from proliferating.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

In a study published in Nature, a derivative was tested for its ability to inhibit colorectal cancer (CRC) growth. The compound exhibited significant in vitro antiproliferative activity and suppressed colony formation in HCT-116 cells while inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

Case Study 2: Structure-Activity Relationship

A research article discussed the structure-activity relationships (SAR) of various tetrahydroquinoxaline derivatives. Compounds with specific functional groups showed enhanced potency against cancer cell lines and were evaluated for their ability to inhibit tubulin polymerization and induce apoptosis .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Effective against multiple cancer cell lines (IC50 values in low micromolar range) |

| Tubulin Inhibition | Inhibits tubulin polymerization; potential as an antitumor agent |

| Apoptosis Induction | Triggers apoptotic pathways in cancer cells |

Q & A

Basic: What are the established synthetic routes for Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions involving substituted quinoxaline precursors. For example, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo AlCl3-mediated cyclization in 1,2-dichlorobenzene at elevated temperatures (378 K), followed by recrystallization from ethanol to yield the target compound . Alternative routes include functionalizing quinoxaline cores with ester groups under controlled pH and temperature conditions, as seen in derivatives of 3-oxo-tetrahydroquinoxaline .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR resolve regiochemistry and substituent positions. For example, H NMR signals at δ 3.65 ppm (OCH) and δ 7.13 ppm (aromatic protons) are critical for verifying the ester and quinoxaline moieties .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides unambiguous bond lengths and angles. Centroid-to-centroid distances (e.g., 3.724 Å for aromatic stacking) and hydrogen-bonding networks (C–H···O interactions) further validate the structure .

Intermediate: What analytical methods are recommended for purity assessment?

Methodological Answer:

- HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase HPLC quantifies purity and detects trace impurities.

- Elemental Analysis : Combustion analysis (e.g., using a Euro Vector EA-3000) confirms C, H, and N content within ±0.3% of theoretical values .

- IR Spectroscopy : Peaks at ~1700–1730 cm (C=O stretching) and ~1600 cm (quinoxaline ring vibrations) confirm functional group integrity .

Advanced: How can crystallographic data inconsistencies be resolved during refinement?

Methodological Answer:

- Software Validation : Use SHELXL for small-molecule refinement and PLATON (via Spek’s structure validation tools) to check for missed symmetry, twinning, or disorder .

- Cross-Validation : Compare experimental data (e.g., C–H···π interactions) with computational models (DFT-optimized geometries). Discrepancies in bond angles >2σ may indicate overfitting .

- Data Deposition : Publicly archive raw data (e.g., CCDC entries) for peer validation, as done for related quinoxaline derivatives .

Advanced: What strategies address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic NMR Studies : Variable-temperature NMR can resolve conformational ambiguities (e.g., cis/trans isomerism in tetrahydroquinoxaline derivatives) that static crystallography might overlook .

- Multipole Refinement : For electron density mismatches, use HARt or Invariom databases to model anisotropic displacement parameters accurately .

- Complementary Techniques : Pair X-ray data with neutron diffraction or solid-state NMR to validate hydrogen atom positions and torsional angles .

Advanced: How is this compound evaluated for biological activity in academic research?

Methodological Answer:

- Tubulin Polymerization Assays : Fluorescence-based assays (e.g., using >99% pure tubulin) measure inhibition kinetics. IC values are derived from dose-response curves, with controls for non-specific aggregation .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., N-substituted 3-oxo-tetrahydroquinoxaline derivatives) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to tubulin’s colchicine site, guided by crystallographic data of homologous compounds .

Advanced: What challenges arise in resolving the stereochemistry of synthetic intermediates?

Methodological Answer:

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, particularly for intermediates with multiple stereocenters .

- X-ray Anomalous Dispersion : Use Cu-Kα radiation to determine absolute configuration via Bijvoet differences in crystals containing heavy atoms (e.g., bromine-substituted analogs) .

- Computational Modeling : Compare experimental optical rotations with DFT-calculated values (e.g., using Gaussian 16) to assign configurations when crystallography is impractical .

Advanced: How are stability and degradation profiles assessed under experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and monitor degradation via LC-MS. Hydrolysis of the ester group is a common degradation pathway .

- Kinetic Solubility Assays : Use shake-flask methods with UV detection to measure solubility in PBS or DMSO, critical for in vivo dosing .

- Solid-State Stability : Store crystals under controlled humidity (0–90% RH) and track phase transitions via PXRD to identify hygroscopicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.